[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol
Overview
Description
[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol is an organic compound belonging to the class of pyridines Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring This particular compound is characterized by a methyl group at the second position, an isopropyl group at the sixth position, and a methanol group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol typically involves the functionalization of a pyridine ring. One common method is the alkylation of 2-methyl-3-hydroxypyridine with isopropyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group is replaced by the isopropyl group. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid.
Reduction: 2-Methyl-6-(propan-2-yl)pyridine.
Substitution: 2-Methyl-6-(propan-2-yl)-3-bromopyridine.
Scientific Research Applications
[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-hydroxypyridine: Lacks the isopropyl group at the sixth position.
2-Methyl-6-(propan-2-yl)pyridine: Lacks the methanol group at the third position.
3-Hydroxy-2-methylpyridine: Similar structure but different functional group positioning.
Uniqueness
[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(2-methyl-6-propan-2-ylpyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)10-5-4-9(6-12)8(3)11-10/h4-5,7,12H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPNXKAIQGKTIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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